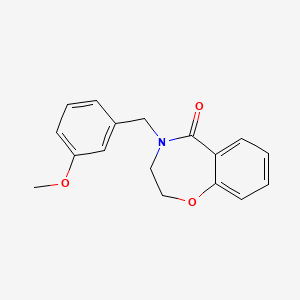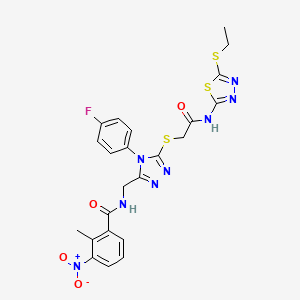
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline, also known as E-7869, is a quinoline derivative that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further development.
Scientific Research Applications
Fluorescence and Zinc Ion Sensing
A Preparative and Preliminary Spectroscopic Study of Analogues of a Zinquin-Related Fluorophore explores the synthesis of quinoline derivatives, including those related to "6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline". These compounds are examined for their ability to form fluorescent complexes with zinc ions, indicating potential applications in zinc ion sensing and fluorescence microscopy. The study reveals that these compounds show a bathochromic shift in their ultraviolet/visible spectra upon zinc ion addition, suggesting their utility in biological and chemical sensing applications (Kimber et al., 2003).
ATM Kinase Inhibition
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase presents the development of 3-quinoline carboxamides, related to the core structure of "6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline", as inhibitors of ATM kinase. This kinase plays a crucial role in the cellular response to DNA damage, and its inhibition is a potential therapeutic approach in cancer treatment. The study provides insight into the design and optimization of these inhibitors, which show efficacy in disease-relevant models (Degorce et al., 2016).
Anticorrosive Properties
Quinoline and its derivatives as corrosion inhibitors A review
explores the application of quinoline derivatives, including those similar to "6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline", as anticorrosive agents. These compounds are found to be effective in protecting metallic surfaces against corrosion due to their ability to form stable complexes with metal ions. The review discusses various quinoline-based compounds, their mechanisms of action, and their potential applications in corrosion inhibition (Verma et al., 2020).
Fluorescence and Mass Spectrometric Detection
Design and synthesis of a novel pre-column derivatization reagent with a 6-methoxy-4-quinolone moiety for fluorescence and tandem mass spectrometric detection and its application to chiral amino acid analysis highlights the design of a derivatization reagent incorporating the 6-methoxy-4-quinolone structure, resembling "6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline". This reagent is utilized for the sensitive and selective detection of amino acids via fluorescence and mass spectrometry, showcasing its potential in biochemical analysis and chiral separation techniques (Oyama et al., 2015).
properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-28-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)29(25,26)18-9-6-16(27-2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQUCYZBMAWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)



